molecular formula C13H9BCl2FNO3 B3180302 5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid CAS No. 1449132-54-0

5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid

Cat. No. B3180302
CAS RN: 1449132-54-0
M. Wt: 327.9 g/mol
InChI Key: RIYQHRIACCPXTP-UHFFFAOYSA-N
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Description

The compound “5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid” is a complex organic molecule that contains several functional groups. These include a dichlorophenyl group, a carbamoyl group, a fluorobenzene group, and a boronic acid group . Each of these groups could confer specific chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenyl, carbamoyl, fluorobenzene, and boronic acid groups would likely influence its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the properties of its functional groups. For example, the boronic acid group could potentially participate in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the boronic acid group could make it capable of forming reversible covalent bonds with diols, a property that is often exploited in the field of sensor design .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use in medicinal chemistry, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising activity in a medicinal chemistry context, future research could focus on optimizing its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

[3-[(2,5-dichlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BCl2FNO3/c15-9-1-2-11(16)12(6-9)18-13(19)7-3-8(14(20)21)5-10(17)4-7/h1-6,20-21H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYQHRIACCPXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BCl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147708
Record name Boronic acid, B-[3-[[(2,5-dichlorophenyl)amino]carbonyl]-5-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichlorophenylcarbamoyl)-3-fluorobenzeneboronic acid

CAS RN

1449132-54-0
Record name Boronic acid, B-[3-[[(2,5-dichlorophenyl)amino]carbonyl]-5-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449132-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[[(2,5-dichlorophenyl)amino]carbonyl]-5-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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